molecular formula C8H11ClF3N3 B8215000 1-(2,2,2-trifluoroethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

1-(2,2,2-trifluoroethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B8215000
M. Wt: 241.64 g/mol
InChI Key: SYHGJLFHXGGDNP-UHFFFAOYSA-N
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Description

1-(2,2,2-trifluoroethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a fluorinated heterocyclic compound. The presence of the trifluoroethyl group imparts unique chemical and physical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct trifluoroethylation of pyrazolo[4,3-c]pyridine using 2,2,2-trifluoroethyl iodide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(2,2,2-trifluoroethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Uniqueness

1-(2,2,2-trifluoroethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is unique due to its specific trifluoroethyl substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c9-8(10,11)5-14-7-1-2-12-3-6(7)4-13-14;/h4,12H,1-3,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHGJLFHXGGDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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